molecular formula C18H18ClN5O4 B2354616 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 897615-28-0

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2354616
CAS No.: 897615-28-0
M. Wt: 403.82
InChI Key: KPYNDWZFLUTLAG-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CTM and is primarily used as a research tool to study various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

Studies have been conducted on the synthesis and characterization of novel aromatic polyimides, revealing insights into the properties of materials derived from chemically similar structures. For example, the synthesis of new diamines and their polymerization with various dianhydrides resulted in polymers with significant solubility in organic solvents and thermal stability, showcasing the potential for materials science applications (Butt et al., 2005).

Environmental and Agricultural Applications

In the realm of environmental and agricultural sciences, studies on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole highlight the use of advanced carrier systems for fungicides. Such systems can modify release profiles, reduce environmental toxicity, and enhance efficacy against fungal diseases in plants (Campos et al., 2015).

Chemical Reactivity and Interactions

Research into the stereoelectronic effects of nucleophilic carbene ligands bound to metal moieties provides insight into the electron donor properties and steric parameters of ligands. This has implications for catalysis and the design of reaction mechanisms involving similar chlorophenyl structures (Huang et al., 1999).

Biotransformation and Environmental Impact

The biotransformation of chlorinated compounds by specific strains of bacteria, such as the conversion of dichlorodibenzo-p-dioxin into less harmful metabolites by Sphingomonas wittichii RW1, underscores the potential for bioremediation techniques to address environmental pollutants. This research points to the broader utility of understanding chemical transformations in environmental contexts (Hong et al., 2002).

Advanced Materials and Chemical Properties

Investigations into the properties of materials, such as the synthesis and characterisation of thiourea derivatives showing specific configurations, further contribute to the field of materials science and chemical engineering by illustrating the diverse applications of synthetic chemistry in creating materials with desired properties (Yusof et al., 2010).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Similar compounds are known to affect mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes and results in the cessation of growth .

Pharmacokinetics

Similar compounds are known to be absorbed to some extent after oral administration . The majority of the dose is eliminated in the feces, with the remainder in the urine . The metabolism of similar compounds proceeds through several pathways, including the loss of certain groups, hydroxylation of rings, and conjugation with glucuronide and sulphate .

Result of Action

Similar compounds are known to cause various effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It is known that similar compounds can cause some degree of reproductive and developmental failure in mammals . and are likely to bioaccumulate in aquatic organisms.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O4/c1-26-14-8-11(9-15(27-2)17(14)28-3)18(25)20-10-16-21-22-23-24(16)13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYNDWZFLUTLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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